molecular formula C19H21FN4O B2983088 5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide CAS No. 1396750-05-2

5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide

Cat. No. B2983088
CAS RN: 1396750-05-2
M. Wt: 340.402
InChI Key: GXZYEVIFBJBMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O and its molecular weight is 340.402. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide is part of a broader class of pyrazole derivatives, which have been extensively studied for their biological activities. Research has shown the synthesis and evaluation of various pyrazole derivatives, highlighting their potential in medical and pharmaceutical sciences.

  • Cytotoxic Activities : Pyrazole derivatives have been synthesized and tested for their cytotoxic activities against various human cancer cell lines, such as colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. These studies aim to explore the structure-activity relationship and develop novel anticancer agents (Hassan et al., 2015).

  • Antibacterial and Antitumor Properties : Some novel pyrazole derivatives have shown significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. Additionally, these compounds have been evaluated for their antitumor activities, offering insights into their potential as therapeutic agents (Panda, Karmakar, & Jena, 2011).

  • Potassium-Competitive Acid Blockers : Pyrazole derivatives have also been identified as candidates for further development as potassium-competitive acid blockers (P-CABs), indicating their potential use in treating conditions like gastroesophageal reflux disease (GERD) by inhibiting gastric acid secretion (Palmer et al., 2007).

  • Molecular Interaction Studies : The interaction of pyrazole derivatives with biological targets such as the CB1 cannabinoid receptor has been investigated. These studies help in understanding the molecular mechanisms of action and the development of drugs targeting specific receptors (Shim et al., 2002).

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c1-23-18(14-17(22-23)15-6-8-16(20)9-7-15)19(25)21-10-2-3-11-24-12-4-5-13-24/h6-9,14H,4-5,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZYEVIFBJBMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC#CCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.